
Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate” is a complex organic compound. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method . The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, with the tert-butyl, cyano, and carboxylate groups attached at the 6, 3, and 4 positions, respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could undergo various reactions. For example, the cyano group could be hydrolyzed to a carboxylic acid, or the dihydropyridine ring could be hydrogenated to a piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Dihydropyridines are generally stable compounds, but the presence of the cyano and carboxylate groups could make it more reactive .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate serves as an intermediate in the synthesis of complex organic compounds. For example, it is utilized in the synthesis of fluoronaphthyridines, which have shown promising antibacterial activities. The structural modifications of these compounds, such as the substitution patterns, significantly influence their biological activity, highlighting the importance of this molecule in the development of new therapeutic agents (Bouzard et al., 1992).
- This compound is also involved in reactions leading to the formation of highly functionalized tetrahydropyridines, indicating its versatility in organic synthesis. Such compounds are of interest for their potential pharmacological properties, demonstrating the role of this compound in facilitating the creation of novel bioactive molecules (Zhu, Lan, & Kwon, 2003).
Medicinal Chemistry Applications
- Investigations into the mechanisms of action of certain pyridine derivatives, including this compound, contribute to understanding their potential therapeutic benefits. For instance, some derivatives have been studied for their cardiotonic activities, where alterations in the molecular structure can impact their biological efficacy. Such research underscores the potential of these compounds in the design of drugs aimed at cardiovascular diseases (Kumar, Bhattacharjee, & Mishra, 1992).
Material Science and Catalysis
- Beyond biomedical applications, this compound is relevant in materials science and catalysis. Its derivatives have been explored for their properties in water oxidation reactions, crucial for energy conversion and storage technologies. The synthesis of novel ruthenium complexes incorporating this molecule demonstrates its utility in developing efficient catalysts for environmental and industrial processes (Zong & Thummel, 2005).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)9-5-7(11(16)17-4)8(6-13)10(15)14-9/h5H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCQJCBFNULGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
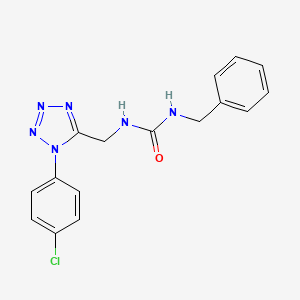
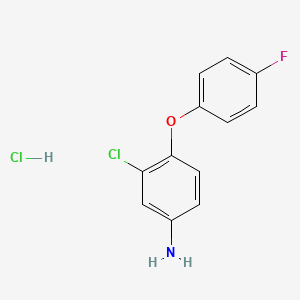
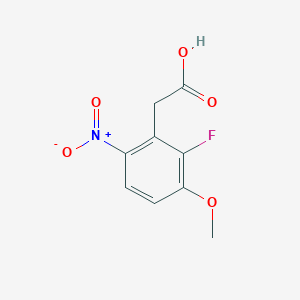
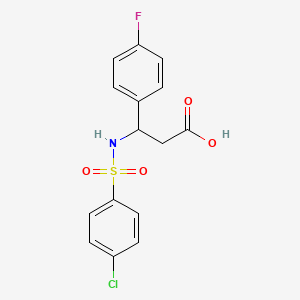
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770047.png)
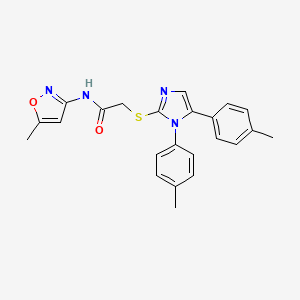
![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2770051.png)




